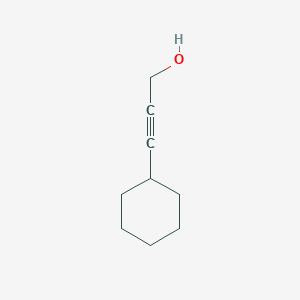

3-Cyclohexylprop-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBDQHOXWIOIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311691 | |

| Record name | 3-cyclohexyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42134-54-3 | |

| Record name | NSC244895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-cyclohexyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylprop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyclohexylprop 2 Yn 1 Ol and Analogous Propargylic Systems

Refinements in Classical Synthetic Approaches

Classical methods for the synthesis of propargylic alcohols often involve the reaction of a metal acetylide with an aldehyde or ketone. While effective, these methods can require cryogenic temperatures and pyrophoric reagents. Recent refinements have aimed to mitigate these challenges.

Controlled Alkyne Metallation and Electrophilic Quenching

The controlled metallation of terminal alkynes, such as cyclohexylacetylene, is a critical step in the synthesis of compounds like 3-cyclohexylprop-2-yn-1-ol. This process typically involves the use of strong bases, such as organolithium reagents, to deprotonate the alkyne, forming a highly nucleophilic acetylide. This intermediate can then be quenched with an electrophile, such as formaldehyde (B43269), to yield the desired propargylic alcohol.

Application of Formaldehyde and Paraformaldehyde in C1 Unit Introduction

Formaldehyde is a key one-carbon (C1) electrophile for the synthesis of primary propargylic alcohols. rsc.org However, its gaseous nature and tendency to polymerize can make it challenging to handle in the laboratory. researchgate.net Paraformaldehyde, a solid polymer of formaldehyde, offers a more convenient and safer alternative. researchgate.netrsc.orgnih.gov

Depolymerization of paraformaldehyde can be achieved by heating or by using a catalyst, releasing monomeric formaldehyde in situ for reaction with the metal acetylide. researchgate.netnih.govgoogle.com This approach avoids the need to handle gaseous formaldehyde directly and allows for more controlled reaction conditions. researchgate.net Studies have shown that the choice of solvent and catalyst for the depolymerization of paraformaldehyde can influence the yield and purity of the resulting propargylic alcohol. google.com For example, a copper(I) iodide catalyst has been shown to be highly efficient for this transformation, providing good to excellent yields under mild conditions. rsc.org

Catalytic Approaches for Propargylic Alcohol Synthesis

Catalytic methods offer several advantages over classical stoichiometric approaches, including milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis.

Copper-Catalyzed Preparations from Terminal Alkynes

Copper catalysis has emerged as a powerful tool for the synthesis of propargylic alcohols. rsc.org Copper acetylides, which can be generated in situ from terminal alkynes and a copper catalyst, are effective nucleophiles for the addition to aldehydes and ketones. researchgate.net A variety of copper(I) salts, such as CuI, can be used as catalysts, often in the presence of a base. rsc.org

These reactions can be carried out under relatively mild conditions and tolerate a wide range of functional groups. The use of a copper catalyst avoids the need for cryogenic temperatures and pyrophoric organolithium reagents, making the synthesis more practical and scalable. rsc.orgresearchgate.net

Innovative C1 Unit Reagents (e.g., Rongalite-Mediated Synthesis)

Recent research has explored the use of alternative C1 unit reagents to replace formaldehyde and its polymers. Rongalite (sodium hydroxymethanesulfinate) has been identified as a promising candidate. rsc.orgresearchgate.net This inexpensive and readily available industrial chemical can serve as a source of a hydroxymethyl group in the synthesis of primary propargylic alcohols from terminal alkynes. rsc.orgresearchgate.net

The Rongalite-mediated synthesis offers several advantages, including mild reaction conditions and the avoidance of strong bases and low temperatures. rsc.org Mechanistic studies suggest that the reaction may proceed through a direct nucleophilic attack of the terminal alkyne on the carbon atom of Rongalite, rather than through a formaldehyde intermediate. rsc.orgresearchgate.net

Enantioselective Biocatalytic Platforms for Chiral Propargylic Alcohols

The development of enantioselective methods for the synthesis of chiral propargylic alcohols is of significant interest, as these compounds are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net Biocatalysis has emerged as a powerful approach for achieving high enantioselectivity in these transformations. nih.govresearchgate.net

Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the enantioselective reduction of propargylic ketones to produce chiral propargylic alcohols with high enantiomeric excess. nih.govacs.org By using either (R)-selective or (S)-selective ADHs, it is possible to synthesize both enantiomers of a desired propargylic alcohol. nih.govresearchgate.net Furthermore, enzymatic cascades have been developed that combine an oxidation step to convert a racemic propargylic alcohol to the corresponding ketone, followed by an enantioselective reduction to yield a single enantiomer of the alcohol in high yield and enantiopurity. nih.govresearchgate.net

Table of Research Findings on Propargylic Alcohol Synthesis

| scienceMethodology | biotechCatalyst/Reagent | descriptionKey Findings | linkReference |

|---|---|---|---|

| Copper-Catalyzed Synthesis | CuI / Paraformaldehyde | An efficient and practical method for synthesizing primary propargylic alcohols from terminal alkynes with good to excellent yields under mild conditions. | rsc.org |

| Rongalite-Mediated Synthesis | Rongalite | An efficient, leaving group-activated methylene (B1212753) alcohol strategy that avoids low-temperature conditions and inconvenient lithium reagents. | rsc.org |

| Enantioselective Biocatalysis | Alcohol Dehydrogenases (ADHs) | A straightforward enzymatic cascade to synthesize enantiomerically pure propargylic alcohols from racemic starting materials with yields of 70–99%. | nih.govresearchgate.net |

Green Chemistry Principles in Propargylic Alcohol Synthesis

The synthesis of propargylic alcohols, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. These principles are pivotal in developing sustainable chemical processes. Key areas of focus include designing atom-economic reactions that maximize the incorporation of starting materials into the final product, employing catalysts that can be easily recovered and reused, and minimizing or eliminating the use of hazardous organic solvents.

Atom-Economic Methodologies and Reaction Design

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net High atom economy is crucial for minimizing waste and creating more sustainable synthetic routes. In the context of propargylic alcohol synthesis, several methodologies have been developed to enhance atom efficiency.

One prominent atom-economical approach is the direct addition of terminal alkynes to aldehydes. organic-chemistry.org This method forms the carbon-carbon bond and the stereocenter of the propargylic alcohol in a single step, theoretically achieving 100% atom economy as all atoms from the reactants are incorporated into the product. organic-chemistry.org For the synthesis of this compound, this would involve the direct reaction of cyclohexylacetylene with formaldehyde.

Another highly atom-economic strategy involves the redox isomerization of propargylic alcohols. acs.orgnih.govjk-sci.com Ruthenium-catalyzed redox isomerization, for instance, can convert propargylic alcohols into α,β-unsaturated carbonyl compounds, a transformation that avoids the need for separate, stoichiometric oxidation steps. nih.govjk-sci.com While this applies to the transformation of propargylic alcohols rather than their synthesis, it showcases an atom-economic pathway for derivatives. nih.govjk-sci.com Furthermore, reactions that generate water as the only byproduct are considered highly atom-economical. acs.org

Key research findings in atom-economic synthesis relevant to propargylic systems are summarized below:

| Reaction Type | Catalyst/Reagents | Key Features |

| Alkynylation of Aldehydes | Zn(OTf)2 / (+)-N-methylephedrine | Direct C-C bond formation; high enantioselectivity; tolerates air and moisture. organic-chemistry.orgorganic-chemistry.org |

| Redox Isomerization | Ruthenium complexes | Converts propargylic alcohols to enals and enones with high atom efficiency. acs.orgnih.gov |

| Alkynylation/Cyclization | Cu(OTf)2 | Selective synthesis of 1,4-diynes with water as the only byproduct. acs.org |

These methodologies exemplify the shift towards more efficient and environmentally benign synthetic designs in organic chemistry.

Utilization of Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces costs, minimizes waste, and often allows for milder reaction conditions. For the synthesis of propargylic alcohols and their derivatives, both heterogeneous and recoverable homogeneous catalysts have been explored.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture, typically through simple filtration. Examples of recyclable catalysts used in reactions involving propargylic alcohols include:

Zinc Oxide (ZnO): A commercially available and inexpensive catalyst, ZnO has been shown to effectively promote the addition of terminal alkynes to aldehydes under solvent-free conditions. The catalyst can be recovered and reused multiple times without a significant loss in activity. scispace.com

Acid-treated K10 Montmorillonite (B579905) (H-K10 mont): This solid acid catalyst has demonstrated high activity in the nucleophilic substitution of propargylic alcohols. core.ac.ukrsc.org It is reusable, environmentally benign, and operates efficiently under solvent-free conditions. core.ac.ukrsc.org

Gold Catalysts in Ionic Liquids: Gold catalysts have been used for the propargylic substitution of propargylic alcohols. When the reaction is conducted in an ionic liquid, the catalyst can be recycled at least three times. nih.gov

Cu(I)-Anchored Covalent-Organic Polymers: These systems have been used for the catalytic cyclization of propargylic alcohol with CO2, demonstrating good recyclability. researchgate.net

The table below highlights the performance of some recyclable catalysts in propargylic alcohol synthesis and related transformations.

| Catalyst System | Reaction Type | Recyclability | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Alkynylation of aldehydes | Reusable for several cycles with minimal loss of activity. | scispace.com |

| H-K10 Montmorillonite | Nucleophilic substitution | Reusable for at least seven times without appreciable loss in efficiency. | core.ac.uk |

| Gold catalyst in [EMIM][NTf2] | Propargylic substitution/cycloisomerization | Recyclable at least three times. | nih.gov |

| SNW‐1@NH2 COP | Cyclization with CO2 | Demonstrates good reusability in catalytic cycles. | researchgate.net |

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. scispace.com Performing reactions in solvent-free conditions or in environmentally benign solvents like water offers significant advantages, including reduced pollution, lower costs, and simplified purification procedures.

Solvent-Free Reactions: Several catalytic systems for the synthesis of propargylic alcohols are effective under solvent-free conditions. For example, the ZnO-catalyzed addition of terminal alkynes to aldehydes proceeds efficiently without any solvent, providing a clean and straightforward route to propargylic alcohols. scispace.com Similarly, the use of H-K10 montmorillonite as a solid acid catalyst enables the nucleophilic substitution of propargylic alcohols under solvent-free conditions, offering a green and rapid protocol. core.ac.ukrsc.org These methods are attractive for industrial applications as they reduce solvent waste and energy consumption associated with solvent removal.

Aqueous Medium Reactions: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, specialized catalytic systems have been developed to overcome this. For instance, certain Rh(III)-catalyzed reactions and transformations involving digold hydroxide (B78521) complexes show high activity in water-inclusive organic transformations. researchgate.net Palladium-catalyzed reactions of tertiary propargyl alcohols have also been successfully carried out in water as the sole reaction medium, demonstrating the feasibility of complex organic transformations in aqueous environments. rawdatalibrary.net

The development of these solvent-free and aqueous methodologies is critical for advancing the synthesis of this compound and related compounds in a more sustainable and environmentally responsible manner.

Explorations in Reactivity and Transformative Chemistry of 3 Cyclohexylprop 2 Yn 1 Ol

Hydrofunctionalization Reactions of the Alkyne Moiety

The carbon-carbon triple bond in 3-Cyclohexylprop-2-yn-1-ol is susceptible to a variety of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of a hydrogen atom and a functional group across the alkyne, leading to the formation of functionalized alkenes and carbonyl compounds.

Regioselective and Stereoselective Hydroadditions

The regioselectivity and stereoselectivity of hydroaddition reactions to the unsymmetrical alkyne of this compound are of paramount importance in synthetic chemistry, as they dictate the structure of the final product. Various catalytic systems have been developed to control the outcome of these transformations.

Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in catalyzing the hydration of alkynes to produce carbonyl compounds. mdpi.comucl.ac.uk In the case of terminal alkynes like this compound, this reaction typically exhibits Markovnikov regioselectivity, yielding a methyl ketone upon tautomerization of the intermediate enol. mdpi.com The general mechanism involves the π-activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by water. ucl.ac.uk Subsequent protodeauration regenerates the catalyst and forms an enol, which rapidly isomerizes to the more stable ketone. ucl.ac.uk

The regioselectivity of gold-catalyzed hydration can be influenced by the ligand on the gold center and the reaction conditions. rsc.org While the typical outcome for terminal alkynes is the formation of a methyl ketone, the presence of directing groups or specific ligands can sometimes alter this selectivity. mdpi.comrsc.org

| Propargyl Alcohol Substrate | Gold Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | NaAuCl₄·2H₂O | CH₃CN/H₂O | 1-Phenylpropane-1,2-dione | 94 |

| Generic Terminal Propargyl Acetate | Ph₃PAuCl/AgSbF₆ | Dioxane/H₂O | α-Acyloxy Methyl Ketone | High |

Copper-catalyzed hydrofunctionalization reactions of alkynes offer a powerful tool for the synthesis of a variety of organic molecules. While specific studies on the copper-catalyzed hydrooxygenation of this compound are not prevalent in the searched literature, the general reactivity of propargyl alcohols in the presence of copper catalysts and an oxygen source can be discussed. These reactions can lead to the formation of α-hydroxy ketones or other oxygenated products.

Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product, is a significant challenge in catalysis. nih.gov Cooperative catalysis involving copper complexes and other catalysts, such as N-heterocyclic carbenes (NHCs), has been shown to enable stereodivergent propargylic alkylation of enals, providing access to all four possible stereoisomers with high enantioselectivity and diastereoselectivity. nih.gov This approach relies on the independent control of each new stereocenter by the respective chiral catalysts. nih.gov While not a direct hydrooxygenation, this highlights the potential of copper catalysis in controlling stereochemistry in reactions involving propargylic systems.

A green and efficient method for the synthesis of α-hydroxy ketones is the carbon dioxide-promoted hydration of propargylic alcohols. nih.govrsc.org This reaction is often catalyzed by silver salts, such as silver acetate, and proceeds through a tandem process of CO2 incorporation into the propargylic alcohol to form a cyclic carbonate, followed by hydrolysis. rsc.orgelsevierpure.comacs.orgnih.gov This methodology avoids the use of toxic heavy metals like mercury and harsh acidic conditions. nih.gov

The reaction is applicable to a wide range of propargylic alcohols, including those with terminal and internal triple bonds. elsevierpure.com The resulting α-hydroxy ketones are valuable building blocks in organic synthesis.

| Propargyl Alcohol Substrate | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Various Terminal Propargylic Alcohols | AgOAc/DBU | CO₂ (1 atm), MeCN, 60 °C | α-Hydroxy Ketones | Generally High |

| Primary Propargylic Alcohols | Silver-DavePhos | CO₂ | α-Alkylidene Cyclic Carbonates | Good |

Hydroboration and hydrosilylation are fundamental reactions that introduce boron and silicon moieties, respectively, across a carbon-carbon multiple bond. These reactions are highly valuable due to the synthetic versatility of the resulting organoboranes and organosilanes.

Hydroboration of alkynes, followed by oxidation, is a classic method for the anti-Markovnikov hydration of the triple bond, typically yielding aldehydes from terminal alkynes. windows.net The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, can enhance the regioselectivity of the hydroboration of terminal alkynes. windows.netyoutube.com For internal alkynes, including propargyl alcohols, ruthenium-catalyzed trans-hydroboration has been developed, providing access to alkenyl boronates with excellent regio- and stereoselectivity. nih.gov More recently, a transition-metal-free, LiOtBu-promoted trans-hydroboration of propargyl alcohols has been reported. organic-chemistry.org

Hydrosilylation of alkynes, catalyzed by transition metals such as platinum or ruthenium, affords vinylsilanes. nih.govnih.govgoogle.com The regioselectivity of this reaction can be controlled to produce either the α- or β-vinylsilane. For instance, the cationic ruthenium complex [Cp*Ru(MeCN)₃]PF₆ has been shown to catalyze the trans-hydrosilylation of a variety of alkynes, including propargylic alcohols, with high regioselectivity. nih.gov Platinum-based catalysts, like Karstedt's catalyst, are also widely used for hydrosilylation reactions. nih.gov

| Reaction | Substrate Type | Reagent/Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| Hydroboration | Internal Propargyl Alcohols | pinacolborane / [CpRuCl]₄ | (E)-β-Alkenyl Boronates | trans-addition, high regioselectivity |

| Hydroboration | Terminal/Internal Propargyl Alcohols | (Bpin)₂ / LiOtBu | (E)-β-Bpin-substituted Allylic Alcohols | trans-stereoselective, β-regioselective |

| Hydrosilylation | Propargylic Alcohols | Various Silanes / [CpRu(MeCN)₃]PF₆ | α-Vinylsilanes | trans-addition, good regioselectivity |

Asymmetric O-Hydroximation for Stereogenic Center Formation

The creation of stereogenic centers is a cornerstone of modern asymmetric synthesis. While direct literature on the asymmetric O-hydroximation of this compound is sparse, the principles of asymmetric reactions on propargylic systems can be applied. Asymmetric O-alkylation of secondary alcohols, for instance, represents a significant challenge due to the steric hindrance and the relatively low nucleophilicity of the alcohol. researchgate.net However, copper-catalyzed propargylic substitution reactions have been developed for the efficient asymmetric O-propargylation of secondary aliphatic alcohols under base-free conditions. researchgate.net

These methods often employ a chiral ligand complexed with a metal catalyst to control the stereochemical outcome. For this compound, a hypothetical asymmetric O-hydroximation could involve its activation followed by the enantioselective addition of a hydroxylamine (B1172632) equivalent, guided by a chiral catalyst. This would transform the prochiral center at the alcohol-bearing carbon into a defined stereogenic center, yielding an enantioenriched product. The development of such a reaction would be valuable, as chiral propargylic alcohols and their derivatives are important intermediates in the synthesis of complex molecules and natural products. nih.gov

Rearrangement Pathways Involving Propargylic Systems

The propargylic alcohol motif is prone to several powerful rearrangement reactions, which dramatically alter the carbon skeleton and functional groups of the molecule.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.orgsynarchive.comosmarks.net For this compound, a secondary alcohol with a terminal alkyne, this rearrangement yields (E)-3-cyclohexylacrolein.

The mechanism involves three key steps: wikipedia.orgosmarks.net

Protonation: The hydroxyl group is rapidly protonated by the acid catalyst, forming a good leaving group (water).

1,3-Hydroxyl Shift: In the rate-determining step, the protonated hydroxyl group departs, and a formal 1,3-shift occurs, leading to an allene-carbocation intermediate. Water then attacks the carbocation.

Tautomerization: The resulting allenol intermediate undergoes keto-enol tautomerization to furnish the more stable α,β-unsaturated aldehyde. wikipedia.orgosmarks.net

While traditionally catalyzed by strong acids, milder conditions using transition metal-based or Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can also promote the reaction, often with improved selectivity and functional group tolerance. wikipedia.orgorganicreactions.org This rearrangement provides a highly atom-economical route to α,β-unsaturated carbonyl compounds. organicreactions.orgrsc.org

| Catalyst Type | Examples | Conditions | Notes |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, p-TsOH | Typically harsh, elevated temperatures | The traditional method for inducing the rearrangement. wikipedia.org |

| Lewis Acid / Transition Metal | InCl₃, Ru-complexes, Ag-complexes | Milder conditions, often shorter reaction times | Can offer better selectivity and avoid side reactions. wikipedia.org |

The Propargyl Claisen rearrangement is a powerful osmarks.netosmarks.net-sigmatropic rearrangement that transforms propargyl vinyl ethers into functionalized allenes. nih.gov To undergo this reaction, this compound must first be converted into a corresponding propargyl vinyl ether. This can be achieved, for example, through a mercury-catalyzed transetherification with ethyl vinyl ether.

Once the propargyl vinyl ether is formed, heating or catalysis initiates the concerted osmarks.netosmarks.net-sigmatropic shift. This process involves the reorganization of six electrons over a six-atom framework, leading to the formation of a new carbon-carbon bond and yielding an allenyl aldehyde or ketone. Quantum mechanical calculations have shown that this rearrangement proceeds through a highly reactive allene (B1206475) intermediate. nih.gov The resulting allenes are valuable synthetic intermediates that can participate in a wide array of subsequent transformations. nih.gov

The reactivity of this compound can be tuned to selectively form either allenes or more complex cyclic structures like indenes. Gold catalysts, in particular, have proven highly effective in modulating the reaction pathways of propargyl alcohols. researchgate.net

The formation of allenes can be achieved via the aforementioned Propargyl Claisen rearrangement, often catalyzed by gold(I) complexes under mild conditions. acs.org Alternatively, gold catalysts can facilitate the reaction of propargyl alcohols with various aryl nucleophiles to generate triarylallenes. researchgate.net

More advanced transformations can lead to the synthesis of indenes. A tandem gold(I)-catalyzed reaction sequence can be employed, starting with the formation of a propargyl vinyl ether from this compound. This intermediate then undergoes a gold-catalyzed propargyl Claisen rearrangement to an allene, which is immediately followed by an intramolecular hydroarylation or cyclization step to construct the indene (B144670) core. researchgate.netacs.org The choice of catalyst, ligands, and reaction conditions allows for the selective tuning of these pathways, providing access to diverse molecular architectures from a single precursor. researchgate.net

Cycloaddition and Cyclization Reactions

Cycloaddition reactions provide an efficient means of constructing cyclic frameworks. The unsaturated system of this compound is an excellent substrate for such transformations.

Metal-catalyzed cycloadditions offer a powerful strategy for synthesizing heterocyclic compounds. A gold(I)-catalyzed formal [4+1] cycloaddition between propargyl alcohols and α-diazoesters has been developed to produce highly substituted 2,5-dihydrofurans. researchgate.netnih.gov

In this process, this compound would act as the four-atom component, while the α-diazoester serves as the source of the one-atom fragment (a carbene). The proposed mechanism does not involve a direct cycloaddition but rather a cascade of events. researchgate.net It is believed to proceed through an initial formation of an α-hydroxy allene intermediate, which then undergoes a 5-endo-dig cyclization to form the dihydrofuran ring. researchgate.net This reaction demonstrates broad substrate scope and functional group tolerance, proceeding with low catalyst loadings to give high yields of the heterocyclic product. nih.gov Rhodium catalysts have also been utilized in various cycloaddition reactions involving propargyl alcohols, highlighting the versatility of these substrates in metal-catalyzed transformations. chemrxiv.orgrsc.org

Transition-Metal-Free Cyclization Strategies (e.g., Indole (B1671886) Formation)

The synthesis of indole scaffolds, a privileged motif in medicinal chemistry, can be achieved through transition-metal-free pathways utilizing propargylic alcohols like this compound. One prominent strategy involves the base-mediated cyclization of ortho-alkynyl anilines. In this approach, the propargylic alcohol can be coupled with an ortho-haloaniline under Sonogashira conditions, and the resulting intermediate undergoes intramolecular cyclization.

Alternatively, a more direct transition-metal-free approach involves the reaction of an aniline (B41778) with a propargylic alcohol derivative. For instance, the reaction of an aniline with a propargylic carbonate under basic conditions can lead to the formation of an allene intermediate, which subsequently cyclizes to form the indole ring. While specific examples detailing the use of this compound in such transition-metal-free indole syntheses are not extensively documented, the general reactivity pattern of propargylic alcohols suggests its applicability in these methodologies. The reaction typically proceeds through an initial nucleophilic attack of the aniline nitrogen onto the activated alkyne, followed by an intramolecular cyclization and subsequent aromatization to furnish the indole product. The choice of base and solvent is crucial for the efficiency of this transformation.

A representative example of a base-mediated cyclization to form a 2,3-disubstituted indole is shown in the table below.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Ethynylaniline | 3-Phenylprop-2-yn-1-ol | t-BuOK | DMSO | 100 | 2-(Phenylmethyl)-3-methylindole | 75 |

Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)

The terminal alkyne functionality in this compound makes it an ideal participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ijrpc.comwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The CuAAC reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly in various fields, including drug discovery and materials science.

In a typical CuAAC reaction involving this compound, the compound would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.net The reaction proceeds through a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. wikipedia.org The resulting triazole product would incorporate the cyclohexylpropyl alcohol moiety, allowing for the introduction of this structural unit into more complex molecules.

The general scheme for the CuAAC reaction is presented below, illustrating the formation of a 1,4-disubstituted triazole.

| Alkyne | Azide | Copper Source | Reducing Agent | Solvent | Product |

| Phenylacetylene | Benzyl (B1604629) azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

Regioselective Cycloaddition with Heteroareneboronic Acids

The reaction of propargylic alcohols with heteroareneboronic acids offers a pathway to various heterocyclic structures. While palladium-catalyzed reactions are common, acid-catalyzed, transition-metal-free approaches have also been developed. libretexts.orglumenlearning.com These reactions can proceed through different mechanistic pathways, leading to a variety of products depending on the reaction conditions and the structure of the substrates.

For instance, the reaction of a tertiary propargylic alcohol with a heteroareneboronic acid in the presence of a Brønsted acid can lead to the formation of fused heterocycles, tetrasubstituted allenes, or 1,3-dienes with high regioselectivity. libretexts.orglumenlearning.com The outcome is often determined by the substituents on the alkyne. While this compound is a secondary alcohol, its reactivity in the presence of strong acids could lead to the formation of a stabilized propargylic cation, which can then be intercepted by the heteroareneboronic acid. The regioselectivity of the addition would be influenced by the steric and electronic properties of the cyclohexyl group.

A plausible reaction involves the protonation of the hydroxyl group, followed by the loss of water to generate a propargyl cation. Nucleophilic attack by the heteroarene could then occur at either the α or γ position of the alkyne, leading to different regioisomers.

| Propargylic Alcohol | Boronic Acid | Catalyst | Solvent | Product |

| 1,1-Diphenylprop-2-yn-1-ol | Benzothiophene-2-boronic acid | C₆F₅B(OH)₂ | Dichloroethane | 2-(1,1-Diphenylallen-2-yl)benzothiophene |

Functional Group Interconversions and Derivatizations of the Hydroxyl Group

Nucleophilic Substitution Reactions at the Propargylic Carbon

The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions at the propargylic carbon. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.com

Under acidic conditions, protonation of the hydroxyl group followed by elimination of water generates a resonance-stabilized propargylic cation. This cation can then be attacked by a nucleophile at either the α-carbon (adjacent to the original hydroxyl group) or the γ-carbon (the terminal carbon of the alkyne), potentially leading to a mixture of products, including substituted alkynes and allenes. The stability of the secondary propargylic cation derived from this compound would favor an S(_N)1 pathway.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to promote S(_N)2 reactions. These reactions typically occur with inversion of configuration if the propargylic carbon is a stereocenter and favor attack at the α-carbon.

| Propargylic Alcohol | Reagent | Nucleophile | Mechanism | Product |

| 1-Phenylprop-2-yn-1-ol | HBr | Br⁻ | S(_N)1 | 1-Bromo-1-phenylprop-2-yne & 3-Bromo-1-phenylprop-1-yne |

| (R)-But-3-yn-2-ol | TsCl, Pyridine (B92270); then NaI | I⁻ | S(_N)2 | (S)-3-Iodobut-1-yne |

Preparation of Esters and Ethers as Intermediates

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable intermediates for further synthetic transformations. nih.gov

Esterification can be achieved through standard methods, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. Alternatively, carboxylic acids can be coupled with the alcohol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions with a catalytic amount of strong acid.

Ether synthesis can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. Another method involves the acid-catalyzed addition of the alcohol to an alkene or reaction with another alcohol. Propargyl ethers are particularly useful as they can undergo a variety of subsequent reactions, including rearrangements and cycloadditions.

| Reaction Type | Reactant | Reagent(s) | Base/Catalyst | Product |

| Esterification | This compound | Acetyl Chloride | Pyridine | 3-Cyclohexylprop-2-yn-1-yl acetate |

| Etherification | This compound | 1. NaH; 2. Benzyl Bromide | - | 1-(Benzyloxy)-3-cyclohexylprop-2-yne |

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. This compound possesses two distinct types of C-H bonds amenable to such strategies: the C(sp³)–H bonds of the cyclohexyl ring and the terminal C(sp)–H bond of the alkyne.

Site-Selective C(sp³)–H Activation and Functionalization

The functionalization of inert C(sp³)–H bonds is a significant challenge in organic chemistry, with selectivity being a primary hurdle. rsc.org A common and effective strategy involves the use of a directing group that positions a transition metal catalyst in proximity to a specific C-H bond. nih.gov In this compound, the native hydroxyl group can serve as a directing group. nih.govresearchgate.net

Palladium-catalyzed C(sp³)–H activation is a well-established field. thieme-connect.denih.gov The hydroxyl group can coordinate to a Pd(II) catalyst, facilitating the formation of a cyclometalated intermediate. nih.gov For the cyclohexyl ring, this would likely involve the formation of a six-membered palladacycle through the activation of a C-H bond at the δ-position (C-2 or C-6 of the cyclohexyl ring relative to the alcohol). Once the C-Pd bond is formed, the intermediate can undergo various coupling reactions, such as arylation with an aryl halide, to introduce new functionality. The development of specialized ligands, such as mono-protected amino acids (MPAA) or pyridone ligands, is often crucial for achieving high reactivity and selectivity in these transformations. nih.govscispace.comrsc.org

| Strategy | Catalyst | Directing Group | Activated Bond | Potential Functionalization |

|---|---|---|---|---|

| Hydroxyl-Directed C-H Activation | Pd(OAc)₂ | Native -OH group | δ-C(sp³)–H (Cyclohexyl) | Arylation, Alkenylation, Acetoxylation |

Silylation of Terminal Alkyne C-H Bonds

The terminal C(sp)–H bond of this compound is significantly more acidic (pKa ≈ 25) than the C(sp³)–H bonds of the cyclohexyl ring, allowing for its selective functionalization via deprotonation. Silylation of this position is a common strategy to protect the terminal alkyne or to modify its reactivity for subsequent coupling reactions.

The most straightforward method for silylation involves the deprotonation of the alkyne with a strong base, followed by quenching the resulting acetylide anion with an electrophilic silyl (B83357) halide. researchgate.net Common bases include organolithium reagents (e.g., n-butyllithium) or Grignard reagents. The choice of silylating agent (e.g., trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), or tert-butyldimethylsilyl chloride (TBDMSCl)) allows for the introduction of silyl groups with varying steric bulk and stability. More recently, catalytic, transition-metal-free silylation methods have been developed using alkali metal hydroxides or alkoxides as catalysts. chemrxiv.orgacs.orggoogle.comchemistryviews.orgorganic-chemistry.org For instance, potassium tert-butoxide has been shown to catalyze the silylation of C-H bonds. uq.edu.au These methods offer milder reaction conditions and avoid the use of pyrophoric organometallic bases. escholarship.orgorganic-chemistry.orgresearchgate.net

| Silylating Agent | Base/Catalyst | Product | Key Feature |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | n-BuLi | 3-Cyclohexyl-1-(trimethylsilyl)prop-2-yn-1-ol | Easily removable protecting group |

| Triisopropylsilyl chloride (TIPSCl) | n-BuLi | 3-Cyclohexyl-1-(triisopropylsilyl)prop-2-yn-1-ol | Bulky, robust protecting group |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Cat. Quaternary Ammonium Pivalate | 3-Cyclohexyl-1-(trimethylsilyl)prop-2-yn-1-ol | Mild, metal-free catalytic method |

Catalytic Systems and Methodologies in 3 Cyclohexylprop 2 Yn 1 Ol Chemistry

Homogeneous and Heterogeneous Catalysis

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes due to their strong Lewis acidity and unique carbophilicity. nih.govsmith.edu This reactivity is enhanced by relativistic effects, which increase the electrophilicity of gold(I) complexes and their ability to activate the π-system of alkynes for nucleophilic attack. smith.eduacs.org In the context of 3-cyclohexylprop-2-yn-1-ol, gold catalysts can facilitate a variety of transformations, including nucleophilic additions to the alkyne and rearrangements.

The general mechanism for gold-catalyzed alkyne activation involves the coordination of the gold(I) catalyst to the carbon-carbon triple bond, forming a π-complex. This coordination renders the alkyne susceptible to attack by a wide range of nucleophiles. nih.gov Due to relativistic effects, cationic gold complexes exhibit high π-acidity but low oxophilicity, allowing them to activate unsaturated carbon-carbon bonds even in the presence of water or alcohols. acs.org

A key transformation enabled by gold catalysis is the Meyer-Schuster rearrangement of propargylic alcohols. Gold catalysts can also act as activating agents in propargylic substitution reactions. doi.orgelectronicsandbooks.com For instance, the reaction of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds can be directed towards different products by selecting the appropriate gold catalytic system and reaction conditions. doi.org

| Catalyst System | Substrate | Product Type | Key Features |

| Gold(I) complexes | 1,5-diynes | Indeno[1,2-c]furan derivatives | Catalyzes cycloisomerization through vinyl cationic intermediates. nih.gov |

| Gold(I) complexes | o-(alkynyl)-phenyl propargyl ethers | 1H-isochromene derivatives | Involves a tandem process of oxidation, migration, and cyclization. nih.gov |

| Gold(I) complexes | Arylalkyne derivatives | Benzene, cyclopentene, furan (B31954), and pyran derivatives | Facilitates the construction of various small-molecule scaffolds. nih.gov |

| NaAuCl₄ · 2H₂O | 3-(1-phenylprop-2-ynyl)-pentane-2,4-dione | Hydration product | Efficient hydration of the alkyne functionality. doi.org |

This table provides examples of gold-catalyzed transformations of various alkynes, illustrating the types of reactions applicable to substrates like this compound.

Copper-based catalysts are widely employed in alkyne chemistry due to their low cost, high efficiency, and robustness. researchgate.net They are particularly effective in promoting the synthesis of propargyl alcohols and their derivatives. Copper-catalyzed systems can be designed for both homogeneous and heterogeneous applications, with the latter offering advantages in terms of catalyst separation and recyclability. researchgate.net

One of the key applications of copper catalysis in this area is the alkynylation of carbonyl compounds. For example, a copper(I)/phosphine (B1218219) system can homogeneously catalyze the alkynylation of formaldehyde (B43269) with acetylene (B1199291) to selectively form propargyl alcohol. researchgate.net This system can be operated in a biphasic water/toluene mixture, which facilitates product separation and catalyst recycling. researchgate.net Furthermore, copper catalysts, in combination with a reducing agent like manganese, can mediate the propargylation and allenylation of aldehydes with propargyl bromides, providing access to homopropargyl and allenyl alcohols. nih.gov

Heterogeneous copper catalysts, such as CuO–Bi₂O₃/MgAl₂O₄, have demonstrated high conversion and selectivity in the ethynylation of formaldehyde. researchgate.net These catalysts show excellent long-term stability and very low metal leaching, allowing for repeated use over multiple cycles without a significant loss of performance. researchgate.net

| Catalyst System | Reactants | Product | Yield | Key Features |

| Cu-catalyzed, Mn-mediated | Aldehydes, Propargyl bromides | Homopropargyl alcohols and Allenyl alcohols | High yields | High chemo-selectivity and broad substrate scope. nih.gov |

| CuO–Bi₂O₃/MgAl₂O₄ | Formaldehyde, Acetylene | Propargyl alcohol | 80% selectivity | High conversion (97%) and excellent recyclability over 8 cycles. researchgate.net |

| (NHC)CuX complexes | Terminal alkynes, 1,1,1-trifluoromethyl ketones | Tertiary propargylic trifluoromethyl alcohols | High yields | Efficient and chemoselective, performed on water. researchgate.net |

This table summarizes the performance of various copper-catalyzed systems in reactions involving the formation of propargylic alcohols and related structures.

Rhodium catalysts are highly versatile and have been successfully applied in a range of transformations involving alkynes, including hydrofunctionalizations and asymmetric synthesis. acs.orgthieme-connect.com These catalysts can be tailored with chiral ligands to achieve high levels of enantioselectivity, which is crucial for the synthesis of biologically active molecules. rsc.org

In the context of propargylic alcohols, rhodium catalysis has been utilized for the asymmetric synthesis of tertiary propargyl alcohols. thieme-connect.com Furthermore, rhodium-catalyzed cascades involving conjugate alkynylation and aldol (B89426) cyclization have been developed to produce densely functionalized cyclic α-propargyl-β-hydroxyketones with the formation of three new contiguous stereocenters. acs.org

Rhodium catalysts also enable the synthesis of complex carbocyclic structures from propargyl alcohols. For instance, an expeditious route to 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids has been developed using a rhodium catalyst. acs.org This transformation proceeds through a selective 1,4-rhodium migration, a key step that is promoted by the use of specific phosphine ligands like DPEphos. acs.org

| Catalyst System | Reactants | Product | Key Features |

| Rhodium/BINAP | Enone-diones, Terminal alkynes | Cyclic α-propargyl-β-hydroxyketones | Excellent enantio- and diastereoselectivities. acs.org |

| Rhodium complexes | Propargyl alcohols, Organoboronic acids | 1,1-disubstituted indenes | Involves a selective 1,4-rhodium migration over β-oxygen elimination. acs.org |

| Chiral Rhodium complexes | Alkenes | Chiral drugs and intermediates | Powerful tool for asymmetric hydrogenation in the pharmaceutical industry. rsc.org |

This table highlights key rhodium-catalyzed reactions relevant to the functionalization and asymmetric synthesis involving propargylic alcohols.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. acs.orglibretexts.org These reactions are indispensable for the construction of complex organic molecules from simple precursors. libretexts.orgyoutube.com In the chemistry of this compound, palladium catalysts are instrumental in reactions such as the Suzuki-Miyaura coupling, which involves the reaction of organoboron compounds with organic halides. libretexts.orgthieme-connect.com

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Palladium(0) catalysts are typically used, and their reactivity can be modulated by the choice of ligands. libretexts.org Propargylic alcohols can participate in these reactions, often after activation of the hydroxyl group to a better leaving group. thieme-connect.com

Palladium catalysts have also been employed in multicomponent annulation reactions that involve multiple C-H activations, providing efficient pathways to complex cyclic systems. rsc.org For example, a palladium-catalyzed three-component reaction of aryl iodides, maleimides, and a methylating reagent can lead to the formation of succinimide-fused tricyclic scaffolds. rsc.org

| Reaction Type | Catalyst System | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Palladium complexes | Propargylic alcohols, Organoboron compounds | Cross-coupled products |

| Three-component annulation | Palladium catalysts | Aryl iodides, Maleimides, TsOMe | Succinimide-fused tricyclic scaffolds |

| Cross-coupling | Palladium catalysts | Cyclopropenyl esters, Csp² iodides | Arylated and alkenylated cyclopropenes |

| [5 + 2] Rollover Annulation | Pd(OAc)₂ / Cu(OAc)₂ | 1-Benzylpyrazoles, Alkynes | Tricyclic 2-benzazepines |

This table showcases the versatility of palladium catalysis in various C-C bond-forming reactions involving alkynes and related substrates.

Cobalt catalysts have gained prominence as a more sustainable and cost-effective alternative to precious metals for a variety of organic transformations. chinesechemsoc.org They exhibit unique reactivity and selectivity in the hydrofunctionalization of alkynes and alkenes. chinesechemsoc.org Cobalt-catalyzed reactions often proceed with high regio- and stereoselectivity, providing access to specific isomers of the desired products. acs.orgorganic-chemistry.org

The hydrofunctionalization of alkynes using cobalt catalysts is a powerful method for constructing new carbon-carbon and carbon-heteroatom bonds. chinesechemsoc.org For example, cobalt-catalyzed hydrosilylation of alkynes can be controlled to produce either (E)-β-vinylsilanes or α-vinylsilanes with near-perfect regio- and stereocontrol, simply by choosing the appropriate ligand (bidentate phosphines versus bipyridine ligands). rsc.org

Cobalt catalysts also mediate the intermolecular reductive coupling of alkynes with conjugated alkenes in a highly chemo-, regio-, and stereoselective manner. acs.orgorganic-chemistry.org This reaction provides an efficient route for the formation of C-C bonds under mild conditions. organic-chemistry.org Mechanistic studies suggest that these transformations may proceed through a cobaltacyclopentene intermediate. acs.org

| Reaction Type | Catalyst System | Reactants | Product | Key Features |

| Reductive Coupling | Co(PPh₃)₂I₂, PPh₃, Zn | Alkynes, Conjugated alkenes | Reductive coupling products | High chemo-, regio-, and stereoselectivity. acs.orgorganic-chemistry.org |

| Hydrosilylation | Co(OAc)₂·4H₂O, Ligand | Alkynes, Silanes | (E)-β-vinylsilanes or α-vinylsilanes | Precise regiocontrol by ligand choice. rsc.org |

| Hydroaminative Coupling | CpCo(C₂H₄)₂ | α,ω-diynes, Amides | Dienamides | Control of regio- and stereochemistry. rsc.org |

| Annulation | Co(OAc)₂·4H₂O, Ag₂CO₃ | Aliphatic amides, Maleimides | Spiro-γ-lactams and bicyclic pyrrolidin-2,5-diones | Chemodivergent (4+1) and (3+2) pathways. |

This table illustrates the utility of cobalt catalysts in achieving high selectivity in various transformations of unsaturated compounds.

Manganese and silver catalysts offer unique advantages in the functionalization of alkynes. Manganese, as an earth-abundant 3d transition metal, provides a sustainable and cost-effective option for catalysis, particularly in late-stage C-H functionalization. nih.gov Silver catalysts, on the other hand, exhibit superior alkynophilicity due to π-coordination with the carbon-carbon triple bond, making them ideal for a range of alkyne-based organic reactions. rsc.orgdntb.gov.ua

Manganese catalysts have been increasingly used for the diversification of bioactive molecules through C-H functionalization, offering an alternative to more traditional precious metal catalysts. nih.gov While direct applications to this compound are not extensively detailed, the principles of manganese-catalyzed C-H activation are relevant for potential functionalizations of the cyclohexyl moiety or other parts of the molecule.

Silver catalysis often shows unique reactivity compared to other coinage metals like gold and copper. rsc.orgresearchgate.net Silver(I) complexes can engage in non-covalent interactions with alkynes, driving selectivity in reactions at the triple bond or at adjacent activated positions. nsf.gov This has been exploited in various transformations, including alkynylation, hydrofunctionalization, cycloaddition, and cycloisomerization reactions. rsc.orgresearchgate.net

| Catalyst | Reaction Type | Substrates | Key Features |

| Manganese | Late-stage C-H functionalization | Bioactive molecules | Sustainable, cost-effective, and reduced toxicity. nih.gov |

| Silver | Various alkyne functionalizations | Alkynes | Superior alkynophilicity, unique reactivity compared to Au and Cu. rsc.orgdntb.gov.ua |

| Silver | Enantioselective functionalizations | Alkenes and alkynes | Drives selectivity through non-covalent interactions. nsf.gov |

This table provides an overview of the applications of manganese and silver catalysts in the functionalization of organic molecules, with a focus on their relevance to alkyne chemistry.

Metal-Free and Organocatalytic Systems

The development of metal-free and organocatalytic systems for the transformation of propargylic alcohols, such as this compound, represents a significant advancement in sustainable chemistry. These methodologies circumvent the use of often toxic and expensive heavy metals, relying instead on small organic molecules or simple organic acids to catalyze reactions. This approach not only reduces the environmental impact but can also offer unique reactivity and selectivity.

Research in this area has demonstrated that simple organic acids, such as p-toluenesulfonic acid (PTSA), can efficiently catalyze the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols. organic-chemistry.org This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to be conducted in air without the need for rigorously dried solvents. organic-chemistry.org A variety of nucleophiles, including alcohols, thiols, and carbon-based nucleophiles, can be successfully employed, showcasing the versatility of this catalytic system. The reaction proceeds through the protonation of the hydroxyl group, forming a good leaving group (water) and generating a propargylic cation intermediate, which is then attacked by the nucleophile.

In the realm of asymmetric catalysis, chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective transformation of racemic propargylic alcohols. d-nb.inforesearchgate.net These catalysts can generate a chiral ion pair with the in situ formed propargylic cation, effectively controlling the stereochemical outcome of the subsequent nucleophilic attack. d-nb.info This strategy has been successfully applied to the synthesis of chiral allenes from racemic propargylic alcohols with high enantioselectivity. d-nb.info The acidity of the chiral Brønsted acid catalyst plays a crucial role in the reaction's success, with more acidic catalysts generally providing better results. d-nb.info

The following table summarizes representative findings in the organocatalytic transformation of propargylic alcohols, illustrating the scope and efficiency of these metal-free systems. While specific data for this compound is not explicitly detailed in the cited literature, the results for structurally similar substrates with bulky substituents are presented to demonstrate the potential applicability.

Table 1: Organocatalytic Transformations of Propargylic Alcohols

| Entry | Propargylic Alcohol Substrate | Catalyst | Nucleophile | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 1-Phenylprop-2-yn-1-ol | p-Toluenesulfonic acid | Methanol | 3-Methoxy-3-phenylprop-1-yne | 95 | organic-chemistry.org |

| 2 | 1,3-Diphenylprop-2-yn-1-ol | (R)-TRIP | 1,3-Diketone | Chiral Tetrasubstituted Allene (B1206475) | 92 | d-nb.info |

| 3 | 1-(4-Bromophenyl)prop-2-yn-1-ol | p-Toluenesulfonic acid | Thiophenol | 3-Phenylsulfanyl-3-(4-bromophenyl)prop-1-yne | 88 | organic-chemistry.org |

Photoredox Catalysis for Sustainable Transformations

Photoredox catalysis has garnered significant attention as a sustainable and powerful tool in modern organic synthesis. nih.gov This methodology utilizes visible light to initiate chemical reactions via single-electron transfer (SET) processes, often under mild conditions. beilstein-journals.org For the transformation of this compound and related propargylic alcohols, photoredox catalysis opens up new avenues for functionalization that are complementary to traditional thermal methods.

The general principle involves a photocatalyst, which can be a transition metal complex or an organic dye, that absorbs visible light and becomes electronically excited. This excited state is a potent oxidant or reductant and can engage in electron transfer with a substrate molecule. In the context of propargylic alcohols, this can lead to the formation of radical intermediates that can participate in a variety of bond-forming reactions. researchgate.net

One notable application is the photoredox-mediated propargylation of aldehydes. nih.gov In such transformations, a photocatalyst, in conjunction with a titanium(IV) complex, can promote the addition of a propargyl group from a propargylic halide (which can be derived from the corresponding alcohol) to an aldehyde. nih.gov This method is advantageous as it avoids the use of stoichiometric metallic reagents. nih.gov

Furthermore, the combination of photoredox catalysis with other catalytic cycles, such as cobalt catalysis, has enabled highly regio-, diastereo-, and enantioselective propargyl additions to aldehydes. nih.gov This dual catalytic approach can generate propargyl radicals from racemic propargyl precursors, which are then intercepted by a chiral cobalt complex to afford highly enantioenriched homopropargylic alcohols. nih.gov The use of organic dyes as photocatalysts in these transformations underscores the sustainability of this approach, providing a viable alternative to precious metal-based catalysts. nih.gov

The following table presents a selection of research findings on the photoredox-catalyzed transformations of propargylic systems. These examples, while not exclusively featuring this compound, demonstrate the broad applicability and potential of this technology for the transformation of similar substrates.

Table 2: Photoredox-Catalyzed Transformations of Propargylic Systems

| Entry | Substrate 1 | Substrate 2 | Photocatalyst | Co-catalyst/Additive | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Propargyl Bromide | Benzaldehyde | 3DPAFIPN | [Cp₂TiCl₂] | Homopropargylic Alcohol | 85 | nih.gov |

| 2 | Racemic Propargyl Carbonate | 4-Chlorobenzaldehyde | 4CzIPN | Co(salen), (S,S)-ligand | Chiral Homopropargylic Alcohol | 88 | nih.gov |

| 3 | Phenylacetylene | CuCl₂ | - | Air | α,α-Dichloroacetophenone | 91 | researchgate.net |

Flow Chemistry for Enhanced Scalability and Process Control

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process control. organic-chemistry.orgd-nb.info For reactions involving this compound, the implementation of flow chemistry can lead to more efficient and reproducible synthetic outcomes.

One of the primary benefits of flow chemistry is the superior heat and mass transfer achieved in microreactors or tube reactors. chemrxiv.org This allows for precise temperature control, which is crucial for reactions that are highly exothermic or require a specific temperature profile. The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, minimizing the formation of byproducts and improving selectivity. chemrxiv.org

A key application of flow chemistry in the context of propargylic alcohols is the synthesis of propargylic amines. nih.gov A telescoped flow process, where multiple reaction steps are performed sequentially in a continuous stream without isolation of intermediates, has been developed for the conversion of propargylic alcohols to propargylic amines. nih.gov This process often involves the conversion of the alcohol to a suitable leaving group, followed by azidation and subsequent reduction. nih.gov Performing such a multi-step sequence in flow minimizes the handling of potentially hazardous intermediates like organic azides, thereby enhancing process safety. nih.gov

The scalability of a flow process is another significant advantage. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, scaling up in flow chemistry is often achieved by simply running the process for a longer duration or by "numbering-up," which involves running multiple reactors in parallel. almacgroup.com This provides a more straightforward and predictable path from laboratory-scale synthesis to industrial production. d-nb.info Real-time monitoring of the reaction progress using in-line analytical techniques (Process Analytical Technology, PAT) can be integrated into a flow setup, allowing for immediate feedback and adjustment of reaction parameters to maintain optimal conditions and ensure consistent product quality.

The table below illustrates a representative telescoped flow process for the synthesis of a propargylic amine from a propargylic alcohol, highlighting the typical parameters and outcomes that can be achieved with this technology.

Table 3: Representative Telescoped Flow Synthesis of a Propargylic Amine

| Step | Reagents | Reactor Type | Residence Time | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| 1. Mesylation | Propargylic Alcohol, MsCl, Et₃N | Coil Reactor (10 mL) | 5 min | 25 | In-line formation of propargyl mesylate |

| 2. Azidation | Propargyl Mesylate stream, NaN₃ | T-mixer, Coil Reactor (10 mL) | 10 min | 50 | In-line formation of propargyl azide (B81097) |

Mechanistic Investigations and Theoretical Chemistry of 3 Cyclohexylprop 2 Yn 1 Ol Reactivity

Elucidation of Reaction Mechanisms

The transformation of propargylic alcohols like 3-Cyclohexylprop-2-yn-1-ol can proceed through several distinct mechanistic pathways, largely dictated by reaction conditions such as the choice of catalyst (acidic or metallic) and the nature of other reagents. rsc.orgresearchgate.net

In the presence of Brønsted or Lewis acids, this compound can undergo reactions that proceed via carbocationic intermediates. rsc.org The hydroxyl group is protonated, followed by the elimination of a water molecule to generate a propargylic carbocation. This cation is a resonance-stabilized species, with the positive charge delocalized between the propargylic (alkynyl) and allenic positions.

The relative stability of these resonance structures influences the outcome of subsequent nucleophilic attack. The bulky cyclohexyl group plays a significant role in directing the approach of nucleophiles, favoring the formation of one regioisomer over another. For instance, the well-known Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds, is initiated by the formation of such a carbocation, followed by rearrangement. nih.govucl.ac.uk

Table 1: Conditions Favoring Carbocation Formation from Propargylic Alcohols

| Catalyst Type | Examples | Typical Reaction |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | Meyer-Schuster Rearrangement |

| Lewis Acids | InBr₃, BF₃·OEt₂ | Nucleophilic Substitution, Rearrangement rsc.orgnih.gov |

| Metal Halides | AuCl₃, RuCl₃ | Isomerization, Substitution nih.gov |

Allenes are a class of compounds with unique reactivity and are key intermediates in many transformations of propargylic alcohols. rsc.org this compound can be converted into the corresponding substituted allene (B1206475), 1-cyclohexylpropa-1,2-dien-3-ol, through isomerization reactions, often catalyzed by transition metals or promoted by specific reagents. rsc.orgacs.org

These allene intermediates are highly valuable in synthesis due to their ability to participate in a variety of pericyclic reactions, especially cycloadditions. The two orthogonal π-systems of the allene moiety allow it to react with various unsaturated compounds. nih.gov For example, allenes generated from propargylic precursors can undergo [3+2] cycloadditions with electrophiles or [5+2] cycloadditions with vinylcyclopropanes, providing efficient routes to complex carbocyclic and heterocyclic frameworks. nih.govrsc.org The regioselectivity of these cycloadditions is influenced by the electronic properties of the substituents on the allene. acs.org

Table 2: Cycloaddition Reactions of Allene Intermediates

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [2+2] Cycloaddition | Alkenes, Alkynes | Cyclobutanes, Cyclobutenes nih.gov |

| [3+2] Cycloaddition | Electrophiles (e.g., nitrones, azides) | Five-membered heterocycles rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Six-membered rings |

| [5+2] Cycloaddition | Vinylcyclopropanes | Seven-membered rings nih.gov |

Transition metals play a pivotal role in activating the carbon-carbon triple bond of this compound. Metals such as gold, palladium, copper, and rhodium have a strong affinity for the alkyne unit, leading to the formation of π-metal complexes. researchgate.net This coordination polarizes the alkyne, rendering it more susceptible to nucleophilic attack.

Table 3: Selected Transition Metals and Their Role in Propargylic Alcohol Activation

| Metal Catalyst | Common Intermediate Type | Typical Transformation |

|---|---|---|

| Gold (Au) | π-Alkyne complex, Gold-allene | Rearrangements, Cyclizations, Nucleophilic additions ucl.ac.uknih.gov |

| Palladium (Pd) | π-Allyl complex (after isomerization) | Cross-coupling, Hydrostannylation acs.org |

| Copper (Cu) | Copper acetylide, Copper hydride | Coupling reactions, Reductive couplings researchgate.net |

| Rhodium (Rh) | Rhodacycle | Cycloadditions, C-H activation nih.gov |

Achieving high levels of stereochemical and regiochemical control is a primary goal in the synthetic application of this compound. The regioselectivity of a reaction—the determination of which constitutional isomer is formed—is often governed by a combination of steric and electronic factors. oxfordsciencetrove.com The large cyclohexyl group on this compound exerts significant steric hindrance, which can direct incoming reagents to the less hindered face or position of an intermediate.

Stereoselectivity, the preferential formation of one stereoisomer over another, is frequently determined by the catalyst or the specific geometry of the reaction intermediates. researchgate.net For example, in metal-catalyzed hydrostannylation, the regio- and stereoselective formation of specific vinylstannanes can be explained by steric interactions between the alkyne substituents and the metal moiety in the reaction intermediates. acs.org Similarly, in electrophilic additions to allenes derived from propargylic alcohols, neighboring group participation can lead to the formation of cyclic intermediates that dictate the stereochemical outcome of the final product. acs.org

Table 4: Factors Influencing Selectivity in Reactions of Propargylic Alcohols

| Selectivity Type | Controlling Factor | Mechanistic Implication | Example |

|---|---|---|---|

| Regioselectivity | Steric Hindrance | Directs attack to the less substituted carbon of an intermediate. | Attack on a propargyl cation |

| Electronic Effects | Directs attack based on charge distribution in the intermediate. | Electrophilic addition to an allene acs.org | |

| Stereoselectivity | Chiral Catalysts | Formation of an enantiomerically enriched transition state. | Asymmetric alkynylation organic-chemistry.org |

| Neighboring Group Participation | Formation of a rigid cyclic intermediate that blocks one face. | E-selective halo-hydroxylations acs.org | |

| Reaction Conditions | Solvent and temperature can influence transition state energies. | Z-stereoselectivity via soft Lewis acid-base interactions acs.org |

Computational Chemistry and Density Functional Theory (DFT) Studies

While experimental studies provide invaluable insight into reaction outcomes, computational methods offer a molecular-level understanding of the underlying mechanisms.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the reactivity of organic molecules like this compound. mdpi.com DFT calculations allow for the mapping of potential energy surfaces for a given reaction, which helps in identifying intermediates and, crucially, the transition state structures that connect them.

The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation energy (Ea). By calculating and comparing the activation energies for competing reaction pathways, chemists can predict which pathway is kinetically favored and, therefore, which product is most likely to form. For instance, DFT could be used to compare the activation energy for the Meyer-Schuster rearrangement versus a competing nucleophilic substitution, providing a theoretical rationale for experimentally observed product distributions. Kinetic studies on related systems, such as the reaction of propargyl alcohol with formaldehyde (B43269), have shown how experimental data can yield apparent activation energies that can be compared with theoretical models. kyoto-u.ac.jp

Table 5: Representative Activation Energies for Propargylic Alcohol Reactions

| Reaction | System | pH | Apparent Activation Energy (Ea) | Method |

|---|---|---|---|---|

| Butynediol Formation | Propargyl alcohol + Formaldehyde | 4.3 | 12.4 kcal/mol | Experimental kyoto-u.ac.jp |

| Butynediol Formation | Propargyl alcohol + Formaldehyde | 3.0 | 29.7 kcal/mol | Experimental kyoto-u.ac.jp |

| Hypothetical Rearrangement | This compound | - | Calculable | DFT Calculation |

| Hypothetical Substitution | This compound | - | Calculable | DFT Calculation |

Prediction of Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is intrinsically governed by the interplay of electronic and steric effects originating from its constituent functional groups: the cyclohexyl ring, the carbon-carbon triple bond (alkyne), and the hydroxyl group. Theoretical and computational studies on analogous propargylic alcohols provide a framework for predicting how these factors influence the outcomes of its reactions.

The cyclohexyl group, being a bulky aliphatic substituent, primarily exerts a significant steric hindrance around the propargylytic center. This steric bulk can dictate the regioselectivity and stereoselectivity of reactions by impeding the approach of reagents from certain trajectories. For instance, in nucleophilic additions to the alkyne or substitution reactions at the propargylic position, the voluminous nature of the cyclohexyl moiety can favor the formation of specific isomers by directing the incoming nucleophile to the less hindered face of the molecule. nih.govacs.org

Electronically, the cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect. This property can influence the electron density of the adjacent alkyne, thereby modulating its reactivity towards electrophiles and nucleophiles. An increase in electron density on the triple bond could enhance its reactivity towards electrophiles. Conversely, this electron-donating nature may slightly disfavor nucleophilic attack on the alkyne. In reactions that proceed through carbocationic intermediates at the propargylic position, the electron-donating nature of the cyclohexyl group can offer some stabilization. nih.gov

The propargylic alcohol moiety itself is a versatile functional group. The hydroxyl group can be a poor leaving group, but upon protonation or conversion to a better leaving group (like a tosylate or halide), it facilitates substitution reactions. nih.gov The outcome of such reactions is sensitive to the nature of the substituents. For example, in ruthenium-catalyzed propargylic substitution reactions, the substituent at the propargylic position has been shown to control the enantioselectivity. nih.govacs.org By analogy, the steric and electronic properties of the cyclohexyl group in this compound are expected to play a crucial role in determining the stereochemical outcome of similar catalytic transformations.

Computational studies, such as those employing Density Functional Theory (DFT), on related systems have demonstrated that both the electronic nature (electron-donating vs. electron-withdrawing) and the size of substituents on propargylic alcohols significantly impact the activation energies and transition state geometries of various reactions. nih.govacs.org For this compound, theoretical models would predict that the bulky, electron-donating cyclohexyl group would influence reaction pathways, potentially favoring mechanisms that minimize steric clash and are compatible with its electronic signature.

Table 1: Predicted Electronic and Steric Effects of the Cyclohexyl Group in this compound on Reactivity

| Feature | Effect Type | Predicted Influence on Reactivity |

| Cyclohexyl Group | Steric | - Hinders approach of reagents to the reactive centers. - Influences stereoselectivity by favoring less hindered pathways. |

| Electronic | - Weakly electron-donating (inductive effect). - May slightly increase the nucleophilicity of the alkyne. - Can stabilize adjacent carbocationic intermediates. | |

| Alkyne Moiety | Electronic | - Electron-rich π-system susceptible to electrophilic attack. - Can participate in various addition and cycloaddition reactions. |

| Hydroxyl Group | Electronic/Functional | - Can act as a nucleophile or an electrophile upon activation. - Potential for intramolecular interactions with the alkyne. |

Conformational Analysis and Molecular Interactions

The three-dimensional structure and conformational preferences of this compound are critical in understanding its reactivity and molecular interactions. A comprehensive conformational analysis involves considering the orientations of the cyclohexyl ring and the flexible propargyl alcohol side chain.

The cyclohexane (B81311) ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. The propargyl alcohol substituent can be attached to the ring in either an axial or an equatorial position. For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid destabilizing 1,3-diaxial interactions. Given the size of the prop-2-yn-1-ol group, it is highly probable that the conformer with this group in the equatorial position is significantly more stable and thus more populated at equilibrium.

The side chain, -CH(R)-C≡C-CH₂OH (where R is the rest of the cyclohexane ring), possesses rotational freedom around the C-C single bonds. The relative orientation of the hydroxyl group with respect to the alkyne's π-system is of particular interest due to the potential for intramolecular non-covalent interactions. Specifically, an intramolecular hydrogen bond can form between the hydroxyl proton (donor) and the π-electron cloud of the alkyne (acceptor). Such OH···π interactions have been identified and characterized in simpler alkynols like propargyl alcohol. rsc.orgresearchgate.net